molecular formula C19H28O2 B593656 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Cat. No.: B593656
M. Wt: 288.4 g/mol
InChI Key: FUFAUPPSWATCTQ-JLNKQSITSA-N
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Description

“4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid” is a type of polyunsaturated fatty acid . Polyunsaturated fatty acids are important for human health, and they’re typically obtained through diet .


Molecular Structure Analysis

The molecular formula for “this compound” is C22H32O2 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 328.489 .

Scientific Research Applications

Biosynthesis and Chemical Synthesis

  • Research on the biosynthesis of related polyunsaturated fatty acids includes studies on δ-Jasmin Lactone and related compounds, providing insights into biochemical formation from linolenic acid derivatives (Haffner, Nordsieck, & Tressl, 1996).
  • Studies on the practical synthesis of linear conjugated pentaenoic acids, closely related to nonadecapentaenoic acid, demonstrate methods for producing such compounds using Wittig olefination reactions (Souto, Acuña, & Amat-Guerri, 1994).

Chemical Transformations and Reactions

  • Investigations into the transformation reactions of fatty acids, including ethyl octadecatrienoates, have revealed insights into isomerization and hydrogen shift reactions, which are relevant for understanding the chemical behavior of similar fatty acids (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).
  • The study of the synthesis and NMR study of RF-oleic acid-F13 provides valuable information on the structural characterization of fatty acids, which can be applied to similar compounds (Buchanan, Smits, & Munteanu, 2003).

Biological and Medicinal Applications

  • Research on the antineoplastic properties of unsaturated fatty acids from macroalgae, which include related fatty acids, suggests potential therapeutic applications in cancer treatment (Jiang et al., 2008).
  • The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids and their inhibitory properties against human carbonic anhydrase isoenzymes point to the potential of similar fatty acids in enzyme inhibition for medical applications (Oktay et al., 2016).

Environmental and Analytical Chemistry

  • The study on promoting sunlight-induced photocatalytic degradation of toxic phenols using metal cyanide nanocubes, which degrade phenolic compounds, provides a basis for understanding the environmental impact of similar fatty acids and their derivatives (Rani & Shanker, 2018).

Future Directions

The study of polyunsaturated fatty acids, including “4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid”, is an active area of research. These compounds have potential health benefits and could be used in the treatment of various diseases .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAUPPSWATCTQ-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 2
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 3
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 4
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 5
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Reactant of Route 6
4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

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